molecular formula C16H9NO6S B120499 3-Nitrofluoranthene-9-sulfate CAS No. 156497-84-6

3-Nitrofluoranthene-9-sulfate

Cat. No. B120499
M. Wt: 343.3 g/mol
InChI Key: RYFRRJIIPMRAKB-UHFFFAOYSA-N
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Description

3-Nitrofluoranthene-9-sulfate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon that is commonly found in fossil fuels and other organic materials.

Scientific Research Applications

3-Nitrofluoranthene-9-sulfate has been extensively studied for its potential applications in various scientific research fields. One of the primary applications is in the field of environmental science, where it is used as a marker for the identification and quantification of polycyclic aromatic hydrocarbons (PAHs) in soil and water samples. It has also been studied for its potential use in the development of new drugs for the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of 3-Nitrofluoranthene-9-sulfate is not fully understood, but it is believed to involve the formation of DNA adducts, which can lead to mutations and other genetic abnormalities. This compound has also been shown to induce oxidative stress and inflammation, which can contribute to the development of various diseases.

Biochemical And Physiological Effects

3-Nitrofluoranthene-9-sulfate has been shown to have various biochemical and physiological effects, including the induction of DNA damage, the activation of cellular signaling pathways, and the modulation of gene expression. It has also been shown to have toxic effects on various organs and tissues, including the liver, kidneys, and lungs.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using 3-Nitrofluoranthene-9-sulfate in lab experiments is its high specificity and sensitivity for the detection of PAHs. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments and require the use of appropriate safety precautions.

Future Directions

There are several future directions for the study of 3-Nitrofluoranthene-9-sulfate, including the development of new methods for its synthesis and purification, the identification of its precise mechanism of action, and the exploration of its potential applications in various scientific research fields. Additionally, further studies are needed to fully understand its toxicological effects and potential health risks.

Synthesis Methods

The synthesis of 3-Nitrofluoranthene-9-sulfate can be achieved through various methods, including the nitration of fluoranthene followed by sulfonation or the sulfonation of 3-nitrofluoranthene. The most common method involves the nitration of fluoranthene using nitric acid and sulfuric acid, followed by sulfonation with sulfuric acid. The product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

properties

CAS RN

156497-84-6

Product Name

3-Nitrofluoranthene-9-sulfate

Molecular Formula

C16H9NO6S

Molecular Weight

343.3 g/mol

IUPAC Name

(4-nitrofluoranthen-8-yl) hydrogen sulfate

InChI

InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-14-8-9(23-24(20,21)22)4-5-10(14)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22)

InChI Key

RYFRRJIIPMRAKB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=C(C=C4)OS(=O)(=O)O)[N+](=O)[O-]

Other CAS RN

156497-84-6

synonyms

3-nitrofluoranthene-9-sulfate
NF-9-S

Origin of Product

United States

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